3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid
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Overview
Description
The compound “2-Chloro-5-hydroxyphenylglycine” or CHPG is an agonist of the metabotropic glutamate receptors, specific for mGluR5 . It is capable of directly potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .
Molecular Structure Analysis
The molecular structure of CHPG, characterized by its chloro and hydroxy substitutions on the phenylglycine backbone, plays a crucial role in its selective receptor activity. The configuration of CHPG facilitates its interaction with mGlu5 receptors.
Scientific Research Applications
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Antioxidant Activity
- Field : Organic Chemistry
- Application : A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened .
- Method : The compounds were synthesized and their antioxidant activity was tested using the DPPH radical scavenging method and reducing power assay .
- Results : A number of compounds were identified as potent antioxidants. For instance, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of ascorbic acid .
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Neuroscience
- Field : Neuroscience
- Application : 2-Chloro-5-hydroxyphenylglycine or CHPG is an agonist of the metabotropic glutamate receptors, specific for mGluR5 .
- Method : It is capable of directly potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .
- Results : This compound has shown potential in neuroscience research, particularly in studies related to the function of glutamate receptors .
Future Directions
properties
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(16)5-6-13(12)15/h2-7,16H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZFFSKUCRXOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690468 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid | |
CAS RN |
1261946-22-8 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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